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Compound of Interest

Compound Name: alpha-d-Mannose pentaacetate

Cat. No.: B133365

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for alpha-d-
mannose pentaacetate (0-D-mannopyranose pentaacetate), a fully protected derivative of the
C-2 epimer of glucose. This document is intended for researchers, scientists, and professionals
in the fields of carbohydrate chemistry, drug development, and materials science who utilize
acetylated sugars as key intermediates and building blocks.

Alpha-d-mannose pentaacetate, with the molecular formula Ci6H22011 and a molecular
weight of 390.34 g/mol , is a crucial compound in glycosylation reactions and the synthesis of
various biologically active molecules.[1] A thorough understanding of its spectroscopic
characteristics is paramount for its identification, purity assessment, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for alpha-d-mannose
pentaacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For
alpha-d-mannose pentaacetate, 1H and 3C NMR spectra provide detailed information about
the stereochemistry and connectivity of the mannose core and the five acetate groups.
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Table 1: *H NMR Spectroscopic Data for Alpha-d-Mannose Pentaacetate in CDCls

Chemical Shift (6, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
H-1 6.09 d 1.8
H-2 5.47 dd 34,18
H-3 5.29 dd 10.1, 3.4
H-4 5.37 t 10.1
H-5 4.09 ddd 10.1,5.5,24
H-6a 4.28 dad 12.4,55
H-6b 4.12 dd 124,24
2.18, 2.11, 2.05, 2.04,
CHs (acetyl) S
2.00

Table 2: 3C NMR Spectroscopic Data for Alpha-d-Mannose Pentaacetate in CDCls

Carbon Chemical Shift (6, ppm)

C-1 90.6

C-2 68.9

C-3 69.0

C-4 65.8

C-5 70.5

C-6 62.1

C=0 (acetyl) 170.6, 170.0, 169.9, 169.7, 169.6
CHs (acetyl) 20.9, 20.8, 20.7, 20.7, 20.6

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum of alpha-d-mannose pentaacetate is characterized by strong absorptions
corresponding to the carbonyl and C-O bonds of the acetate groups.

Table 3: Key IR Absorption Bands for Alpha-d-Mannose Pentaacetate

Wavenumber (cm~?) Intensity Assignment

~2900-3000 Medium C-H stretching (alkane)
~1740-1755 Strong C=0 stretching (ester)

~1370 Medium C-H bending (methyl)
~1215-1240 Strong C-O stretching (acetyl)
~1040-1080 Strong C-O stretching (pyranose ring)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of alpha-d-
mannose pentaacetate. The exact mass of the [M+Na]* adduct is a key identifier.

Table 4: High-Resolution Mass Spectrometry Data for Alpha-d-Mannose Pentaacetate

lon Calculated m/z

[C16H22011 + Naj* 413.1054

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

Sample Preparation:

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b133365?utm_src=pdf-body
https://www.benchchem.com/product/b133365?utm_src=pdf-body
https://www.benchchem.com/product/b133365?utm_src=pdf-body
https://www.benchchem.com/product/b133365?utm_src=pdf-body
https://www.benchchem.com/product/b133365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Dissolve 10-20 mg of alpha-d-mannose pentaacetate in approximately 0.6 mL of
deuterated chloroform (CDCIs).

» Transfer the solution to a 5 mm NMR tube.
o Ensure the solution is free of any particulate matter.
Instrumentation and Data Acquisition:
e Instrument: A 400 MHz (or higher) NMR spectrometer.
e 'HNMR:
o Acquire the spectrum at room temperature.
o Use a sufficient number of scans to obtain a good signal-to-noise ratio.
o Reference the spectrum to the residual CHCIs signal at 7.26 ppm.
e 13C NMR:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Alarger number of scans will be required compared to *H NMR.

o Reference the spectrum to the CDClIs signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:
o KBr Pellet Method:

o Thoroughly mix a small amount of alpha-d-mannose pentaacetate with dry potassium
bromide (KBr).

o Press the mixture into a thin, transparent pellet using a hydraulic press.

e Thin Film Method:
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o Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform).

o Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to
evaporate.

Instrumentation and Data Acquisition:
e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Acquisition:

o Record the spectrum over the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and
subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of alpha-d-mannose pentaacetate in a suitable solvent such as
methanol or acetonitrile.

o For electrospray ionization (ESI), it is common to add a small amount of sodium acetate to
the solution to promote the formation of the [M+Na]* adduct.

Instrumentation and Data Acquisition:

 Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an

ESI source.
e Acquisition:
o Acquire the spectrum in positive ion mode.

o Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good
ionization and minimize in-source fragmentation.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b133365?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualizations

The following diagrams illustrate the structure and the workflow for the spectroscopic analysis
of alpha-d-mannose pentaacetate.
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Caption: Workflow for the spectroscopic analysis of alpha-d-mannose pentaacetate.

Caption: Structure of alpha-d-Mannose pentaacetate with key proton assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of Alpha-d-Mannose
Pentaacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133365#spectroscopic-data-nmr-ir-mass-spec-of-
alpha-d-mannose-pentaacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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